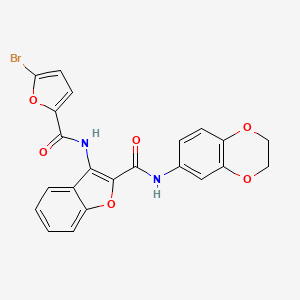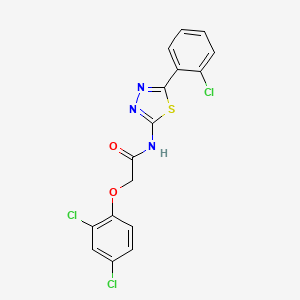![molecular formula C24H31N5O3 B2850330 4-cyclopropyl-1-(2-methoxyethyl)-3-{1-[2-(1-methyl-1H-indol-3-yl)acetyl]piperidin-3-yl}-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 2202426-06-8](/img/structure/B2850330.png)
4-cyclopropyl-1-(2-methoxyethyl)-3-{1-[2-(1-methyl-1H-indol-3-yl)acetyl]piperidin-3-yl}-4,5-dihydro-1H-1,2,4-triazol-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-cyclopropyl-1-(2-methoxyethyl)-3-{1-[2-(1-methyl-1H-indol-3-yl)acetyl]piperidin-3-yl}-4,5-dihydro-1H-1,2,4-triazol-5-one is a complex organic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyclopropyl-1-(2-methoxyethyl)-3-{1-[2-(1-methyl-1H-indol-3-yl)acetyl]piperidin-3-yl}-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves multiple steps, including the formation of the triazole ring, the introduction of the cyclopropyl group, and the attachment of the indole moiety. Common reagents and conditions used in these reactions may include:
Cyclopropylation: Using cyclopropyl bromide and a base such as sodium hydride.
Triazole Formation: Utilizing azide and alkyne precursors under copper-catalyzed conditions (CuAAC).
Indole Attachment: Coupling reactions using indole derivatives and appropriate coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
4-cyclopropyl-1-(2-methoxyethyl)-3-{1-[2-(1-methyl-1H-indol-3-yl)acetyl]piperidin-3-yl}-4,5-dihydro-1H-1,2,4-triazol-5-one can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, bases, acids.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Potential therapeutic applications due to its triazole and indole moieties, which are known for their pharmacological activities.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 4-cyclopropyl-1-(2-methoxyethyl)-3-{1-[2-(1-methyl-1H-indol-3-yl)acetyl]piperidin-3-yl}-4,5-dihydro-1H-1,2,4-triazol-5-one would depend on its specific biological target. Generally, triazole-containing compounds can inhibit enzymes or interact with receptors, leading to various biological effects. The indole moiety might contribute to binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-1,2,4-Triazol-5(4H)-one Derivatives: Compounds with similar triazole structures.
Indole Derivatives: Compounds containing the indole moiety.
Piperidine Derivatives: Compounds with a piperidine ring.
Uniqueness
The uniqueness of 4-cyclopropyl-1-(2-methoxyethyl)-3-{1-[2-(1-methyl-1H-indol-3-yl)acetyl]piperidin-3-yl}-4,5-dihydro-1H-1,2,4-triazol-5-one lies in its combination of functional groups, which may confer unique biological activities and chemical reactivity compared to other similar compounds.
Eigenschaften
IUPAC Name |
4-cyclopropyl-2-(2-methoxyethyl)-5-[1-[2-(1-methylindol-3-yl)acetyl]piperidin-3-yl]-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N5O3/c1-26-15-18(20-7-3-4-8-21(20)26)14-22(30)27-11-5-6-17(16-27)23-25-28(12-13-32-2)24(31)29(23)19-9-10-19/h3-4,7-8,15,17,19H,5-6,9-14,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PESANBYZAQEARO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(=O)N3CCCC(C3)C4=NN(C(=O)N4C5CC5)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]-2-phenylacetamide](/img/structure/B2850248.png)
![N-(5-(benzo[d]thiazole-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide](/img/structure/B2850251.png)





![N-(3-(dimethylamino)propyl)-N-(6-ethylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2850258.png)
![N-(2-aminoethyl)-3-[(3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2850263.png)
![5-ethyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2850264.png)
![N'-[2-(4-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N-(3-methylbutyl)ethanediamide](/img/structure/B2850265.png)

![3-(2,5-dimethyl-1H-pyrrol-1-yl)-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B2850269.png)

